n-(2-Hydroxydodecyl)-l-alanine
Description
Properties
CAS No. |
51776-86-4 |
|---|---|
Molecular Formula |
C15H31NO3 |
Molecular Weight |
273.41 g/mol |
IUPAC Name |
(2S)-2-(2-hydroxydodecylamino)propanoic acid |
InChI |
InChI=1S/C15H31NO3/c1-3-4-5-6-7-8-9-10-11-14(17)12-16-13(2)15(18)19/h13-14,16-17H,3-12H2,1-2H3,(H,18,19)/t13-,14?/m0/s1 |
InChI Key |
LUDGMSQPKLAIBV-LSLKUGRBSA-N |
Isomeric SMILES |
CCCCCCCCCCC(CN[C@@H](C)C(=O)O)O |
Canonical SMILES |
CCCCCCCCCCC(CNC(C)C(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs with Different Amino Acid Head Groups
A series of N-(2-hydroxydodecyl)-α-amino acid amphiphiles was synthesized with varying head groups (e.g., glycine, valine, leucine) to investigate their self-assembly and physicochemical properties (Table 1) .
Table 1: Comparison of N-(2-hydroxydodecyl)-α-amino acid derivatives
Key Findings :
- The L-alanine derivative exhibits intermediate CAC values compared to glycine (higher CAC) and valine (lower CAC), reflecting a balance between hydrophobicity and head-group polarity .
- Branched side chains (e.g., valine, leucine) enhance membrane rigidity, while polar residues (e.g., serine, aspartic acid) improve water compatibility .
Analogs with Different Alkyl Chains or Substituents
(a) N-(2-Carboxyethyl)-N-dodecyl-β-alanine (CAS 17066-08-9)
- Structure : Features a β-alanine backbone with a carboxyethyl and dodecyl group.
- Properties: Forms stable micelles in nonpolar solvents due to the carboxylic acid moiety; lower CAC (0.08 mM) than N-(2-hydroxydodecyl)-L-alanine .
- Applications : Used in detergent formulations and emulsifiers .
(b) N-Boc-3-(2-thienyl)-L-alanine (CAS 56675-37-7)
- Structure : Incorporates a thienyl aromatic group and Boc protection.
Stereoisomeric Comparisons: L- vs. D-Alanine Derivatives
- L-Alanine : Forms chiral bilayers with enantioselective binding to biomolecules (e.g., proteins, DNA) .
- D-Alanine : Demonstrates reduced hydrogen bonding efficiency and disordered self-assembly, leading to lower thermal stability (ΔT_m = −15°C vs. L-form) .
Physicochemical Properties and Stability
Table 2: Stability and purity data for selected compounds
Functional and Application Differences
- This compound : Preferred for biomedical applications (e.g., controlled drug release) due to pH-responsive bilayers .
Q & A
Q. What in vitro models best predict in vivo behavior of micellar drug carriers?
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